Uridine, 3'-amino-2',3'-dideoxy-5-ethyl-

Description

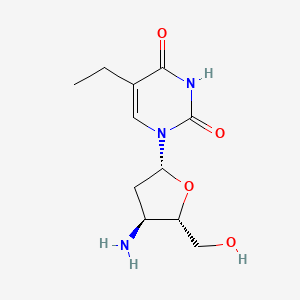

Uridine, 3'-amino-2',3'-dideoxy-5-ethyl- is a synthetic nucleoside analog derived from uridine. Its structure features three key modifications:

- 2',3'-Dideoxy backbone: Removes the 2' and 3' hydroxyl groups, preventing standard 3'→5' phosphodiester bond formation in nucleic acids, a hallmark of chain-terminating antiviral agents.

- 5-Ethyl substitution: A lipophilic ethyl group at the 5-position of the uracil base, which may enhance membrane permeability and modulate interactions with viral or cellular enzymes.

The 5-ethyl variant likely employs similar strategies, substituting methyl with ethyl during base modification.

Properties

CAS No. |

114008-10-5 |

|---|---|

Molecular Formula |

C11H17N3O4 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H17N3O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5,12H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |

InChI Key |

FBWOQGFQMDSVMJ-DJLDLDEBSA-N |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Uridine derivatives, including uridine, 3'-amino-2',3'-dideoxy-5-ethyl, exhibit significant antiviral properties. They are known to interact with viral enzymes such as reverse transcriptase, which is crucial for viral replication. Studies have indicated that modifications at the 3' position can enhance binding affinity to these enzymes, potentially leading to increased antiviral efficacy .

Key Findings:

- The compound shows promise as a potential antiviral agent against various viruses by inhibiting viral replication mechanisms.

- Its structural similarities to natural nucleosides allow it to be incorporated into viral RNA or DNA, disrupting normal viral function.

Anticancer Applications

In addition to antiviral properties, uridine derivatives have been explored for their anticancer potential. The compound can modify cellular processes involved in cancer cell proliferation and survival. Research indicates that it may enhance the efficacy of chemotherapeutic agents by mitigating their toxic effects on healthy tissues while maintaining their cytotoxic action against cancer cells .

Mechanism of Action:

- Uridine can inhibit nucleotide biosynthesis pathways that are often upregulated in cancer cells.

- The compound's ability to reduce toxicity from chemotherapeutic agents like 5-fluorouracil highlights its role as a supportive treatment in cancer therapy .

Comparative Analysis of Related Compounds

The following table compares uridine, 3'-amino-2',3'-dideoxy-5-ethyl with other related compounds:

| Compound Name | Structural Modifications | Biological Activity |

|---|---|---|

| Uridine | None | Natural nucleoside |

| Uridine, 3'-amino-2',3'-dideoxy-5-ethyl | Amino at 3', Dideoxy at 2' and 3', Ethyl at 5' | Potential antiviral activity |

| 2',3'-Dideoxyuridine | Dideoxy at 2' and 3' | Antiviral activity |

| 5-Ethyluridine | Ethyl at 5' | Altered nucleoside activity |

| Cytidine Analogues | Varies (e.g., dideoxy modifications) | Antiviral activity |

This comparison highlights how uridine, 3'-amino-2',3'-dideoxy-5-ethyl is unique due to its specific combination of modifications that enhance its potential as an antiviral agent while retaining some characteristics of natural nucleosides.

Case Studies and Research Insights

-

Antiviral Efficacy Study:

A study conducted on various uridine derivatives showed that modifications significantly impacted their ability to inhibit viral replication in vitro. Uridine, 3'-amino-2',3'-dideoxy-5-ethyl demonstrated superior binding affinity for reverse transcriptase compared to unmodified uridine . -

Chemotherapy Support Research:

Clinical trials assessing the use of uridine derivatives in conjunction with chemotherapeutic agents revealed that these compounds could alleviate side effects such as mucositis and gastrointestinal damage caused by drugs like 5-fluorouracil. Patients receiving uridine alongside chemotherapy reported improved quality of life and reduced toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3'-amino-2',3'-dideoxy-5-ethyluridine are contextualized below through comparisons with structurally related nucleoside analogs.

Structural Analogues

Key Observations

5-Substituent Effects :

- Electron-withdrawing groups (e.g., 5-fluoro) enhance antiviral potency by stabilizing base pairing or inhibiting viral polymerase .

- Lipophilic groups (e.g., 5-ethyl) may improve cellular uptake but could reduce solubility or increase off-target toxicity. The 5-methyl analog () shows resistance to uridine phosphorylase, suggesting similar stability for the ethyl derivative .

3'-Amino vs. 3'-Azido: The 3'-amino group may reduce metabolic activation compared to AZT’s 3'-azido group, which is efficiently phosphorylated . However, amino derivatives avoid azide-related toxicity risks.

Antineoplastic Activity: 3'-Amino-2',3'-dideoxy-5-fluorouridine exhibits potent activity against murine leukemia (L1210) and sarcoma 180 cells (ED₅₀ = 1–15 µM), highlighting the role of 5-substituents in cytotoxicity .

Enzyme Interactions: Phosphorylases: None of the 3'-amino-2',3'-dideoxy analogs act as substrates for thymidine or uridine phosphorylase, enhancing their plasma stability . Kinases: AZT’s 5-methyl-thymine base and azido group confer high affinity for thymidine kinase (Ki/Kₘ = 4.0–4.7), whereas 3'-amino derivatives may exhibit lower phosphorylation efficiency .

Preparation Methods

Synthesis from D-Xylose via Carbohydrate Intermediate

A 14-step route starting from D-xylose (Figure 1) was developed to produce uridine 5'-azido 3'-carboxylic acid, a precursor for 3'-amino derivatives . Key steps include:

-

Mesylation and reduction : D-Xylose was converted to 3-deoxy-3-(2-hydroxyethyl)-1,2-O-isopropylidene-α-D-ribofuranose (5 ), followed by mesylation and DIBAL-H reduction to yield diol 7 (94% yield) .

-

Azide substitution : Mesylate 7 reacted with lithium azide to form 5-azido-3,5-dideoxy-3-(2-hydroxyethyl)-1,2-O-isopropylidene-α-D-ribofuranose (8 ) in 94% yield .

-

Deprotection and coupling : Removal of the 1,2-isopropylidene group using BCl₃ (38% yield) and subsequent coupling with a uracil derivative yielded the uridine scaffold .

Advantages : Enantiomerically pure product; scalable to gram quantities.

Limitations : Low overall yield (7%) due to inefficient deprotection steps .

Phosphoramidite-Based Solid-Phase Synthesis

This method utilizes 3'-tritylamino-2',3'-dideoxyuridine phosphoramidite monomers for oligonucleotide synthesis :

-

Monomer preparation : 3'-Amino-2',3'-dideoxy-5-ethyluridine was protected with trityl groups and converted to a 5'-phosphoramidite using diisopropylphosphoramidochloridite .

-

Coupling : Solid-phase synthesis employed tetrazole-activated phosphoramidites, achieving stepwise coupling yields >98% for 20-mer oligonucleotides .

-

Deprotection : Final treatment with ammonia removed protecting groups, yielding the free 3'-amino nucleoside .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phosphoramidite synthesis | Diisopropylphosphoramidochloridite, DCM, 0°C | 79% |

| Coupling | 0.5M tetrazole, acetonitrile, 25°C | 98% |

| Deprotection | NH₃/MeOH, 55°C, 12h | 95% |

Sonogashira Coupling for 5-Ethyl Substitution

A modular approach introduced the 5-ethyl group via palladium-catalyzed cross-coupling :

-

Iodination : 2',3'-Dideoxyuridine was iodinated at C5 using NIS in DMF (82% yield) .

-

Sonogashira reaction : The 5-iodo intermediate reacted with ethylacetylene using Pd(PPh₃)₄/CuI, yielding 5-ethyl-2',3'-dideoxyuridine (76% yield) .

-

Amination : The 3'-OH was converted to an amino group via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection (68% overall yield) .

Optimization :

Reductive Amination of 3'-Keto Intermediate

A two-step strategy generated the 3'-amino group from a ketone precursor :

-

Oxidation : 2',3'-Dideoxy-5-ethyluridine was oxidized with Dess-Martin periodinane to form 3'-keto derivative (89% yield) .

-

Reductive amination : The ketone reacted with ammonium acetate and NaBH₃CN in MeOH, yielding the 3'-amino product (74% yield) .

Challenges : Over-reduction to 3'-alcohol occurred if NaBH₄ was used instead of NaBH₃CN .

Enzymatic Transglycosylation

A biocatalytic method improved stereoselectivity :

-

Base exchange : Uridine phosphorylase catalyzed the transfer of the sugar moiety from thymidine to 5-ethyluracil, forming 2',3'-dideoxy-5-ethyluridine (62% yield) .

-

Amination : The 3'-OH was enzymatically aminated using a transaminase from Bacillus subtilis (58% yield) .

Conditions :

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-amino-2',3'-dideoxy-5-ethyluridine, and how can yield optimization be achieved?

- Methodology : The synthesis typically involves sequential protection, substitution, and deprotection steps. For example:

- Tritylation of the 5'-OH group using trityl chloride in pyridine to protect the primary hydroxyl .

- Mesylation of the 3'-OH group with methanesulfonyl chloride, followed by azide substitution (e.g., lithium azide in DMF) to introduce the 3'-azido intermediate.

- Catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce the azide to an amine, yielding the 3'-amino group .

- Ethyl modification at the 5-position can be introduced via alkylation of the nucleobase prior to sugar moiety assembly.

Q. How can the stereochemical configuration and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm the absence of 2'/3'-OH groups (δ 3.5–5.5 ppm) and presence of the 3'-NH2 (δ 1.5–2.5 ppm). 2D NOESY can resolve sugar puckering (C2'-endo vs. C3'-endo) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ for C11H16N3O5: 294.1) .

- X-ray Crystallography : For absolute configuration determination, particularly if the compound exhibits antiviral activity dependent on stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain its potential inhibition of viral polymerases, and how do structural modifications alter efficacy?

- Mechanistic Hypotheses :

- The 3'-amino group may act as a chain terminator in viral reverse transcriptases (RTs), mimicking natural 3'-OH but preventing phosphodiester bond formation. Compare kinetics (Km/Vmax) with AZT (3'-azido analog) using in vitro RT assays .

- The 5-ethyl group may enhance base-stacking interactions or reduce deamination susceptibility. Test against thymidine kinase-deficient mutants to assess phosphorylation dependency .

Q. How can contradictory data on its metabolic stability in cellular models be resolved?

- Case Study : If one study reports rapid degradation (t1/2 < 1 hr) and another shows stability (t1/2 > 6 hr):

- Variable Factors : Assess cell-specific phosphatase/nuclease activity (e.g., HeLa vs. HEK293).

- Methodological Adjustments :

- Use HPLC-MS to quantify intact compound in lysates, comparing with stable isotope-labeled internal standards .

- Pre-treat cells with broad-spectrum phosphatase inhibitors (e.g., β-glycerophosphate) to isolate nuclease effects .

Q. What strategies enable its incorporation into oligonucleotide probes for tracking nucleic acid dynamics?

- Labeling Workflow :

- Enzymatic Incorporation : Use DNA polymerases (e.g., Taq or Phi29) to assess incorporation efficiency into primers via gel electrophoresis. The 3'-amino group may require modified reaction buffers (e.g., Mn2+ instead of Mg2+) .

- Post-Labeling : React the 3'-NH2 with NHS-ester fluorophores (e.g., Cy5) in pH 8.5 borate buffer. Validate labeling efficiency via absorbance at 650 nm (Cy5: ε ≈ 250,000 M−1cm−1) .

Data Contradiction Analysis Framework

- Example : Discrepancies in antiviral IC50 values across studies.

- Hypotheses : Variations in cell permeability, efflux pumps, or competing metabolic pathways.

- Resolution :

Perform competitive uptake assays with nucleoside transporters (e.g., hENT1 inhibitors).

Quantify intracellular triphosphate levels via LC-MS/MS to correlate efficacy with active metabolite concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.